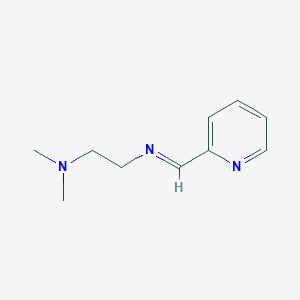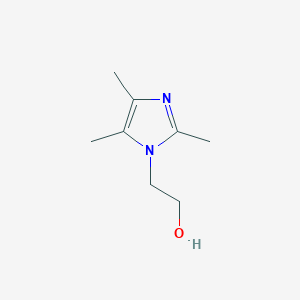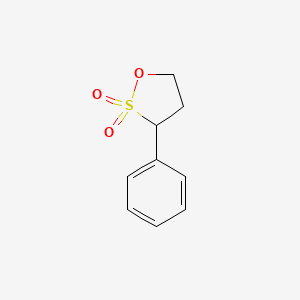
4-Bromophenanthridin-6(5h)-one
Descripción general
Descripción
4-Bromophenanthridin-6(5H)-one is a chemical compound that belongs to the family of phenanthridine alkaloids. This compound has been widely studied due to its potential therapeutic applications in various fields of medicine, including cancer treatment, infectious diseases, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-Bromophenanthridin-6(5H)-one is not fully understood. However, several studies have suggested that it exerts its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Moreover, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 4-Bromophenanthridin-6(5H)-one has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects:
Several studies have shown that 4-Bromophenanthridin-6(5H)-one exhibits biochemical and physiological effects. For instance, it has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. Moreover, it has been shown to decrease the levels of intracellular glutathione, a molecule that plays a critical role in cellular defense against oxidative stress. Additionally, 4-Bromophenanthridin-6(5H)-one has been found to increase the levels of intracellular calcium, leading to the activation of various signaling pathways that regulate cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Bromophenanthridin-6(5H)-one in lab experiments is its potential therapeutic applications in various fields of medicine. Moreover, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the main limitations of using 4-Bromophenanthridin-6(5H)-one in lab experiments is its potential toxicity, which can limit its use in vivo. Additionally, the mechanism of action of this compound is not fully understood, making it difficult to optimize its therapeutic efficacy.
Direcciones Futuras
Several future directions can be explored to further understand the potential therapeutic applications of 4-Bromophenanthridin-6(5H)-one. For instance, more studies can be conducted to elucidate the mechanism of action of this compound, which can potentially lead to the development of more potent and selective analogs. Moreover, more studies can be conducted to explore the potential neuroprotective effects of this compound, which can potentially lead to the development of novel therapies for neurological disorders. Additionally, more studies can be conducted to optimize the pharmacokinetic and pharmacodynamic properties of this compound, which can potentially enhance its therapeutic efficacy and reduce its toxicity.
Aplicaciones Científicas De Investigación
4-Bromophenanthridin-6(5H)-one has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound exhibits antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has been shown to possess antimicrobial activity against several bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, 4-Bromophenanthridin-6(5H)-one has been found to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
4-bromo-5H-phenanthridin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(16)15-12(9)11/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKQTSNHMBOBFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=CC=C3)Br)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298708 | |
| Record name | 4-bromophenanthridin-6(5h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophenanthridin-6(5h)-one | |
CAS RN |
27353-50-0 | |
| Record name | NSC125558 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromophenanthridin-6(5h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



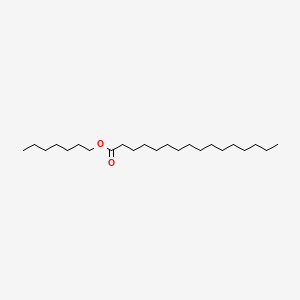
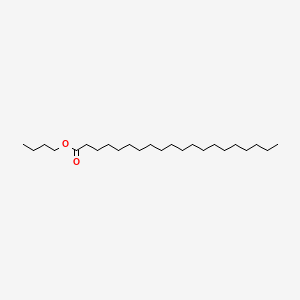
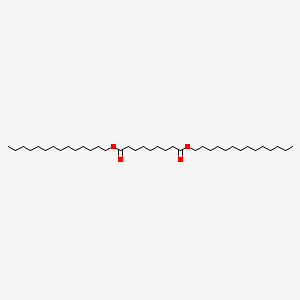
![5-Chloro-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine](/img/structure/B3050535.png)


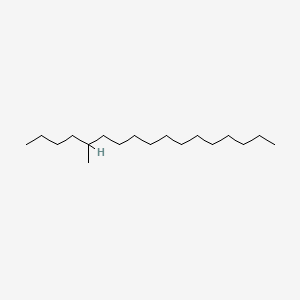


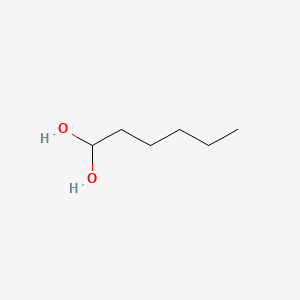
![Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, ethyl ester](/img/structure/B3050547.png)
